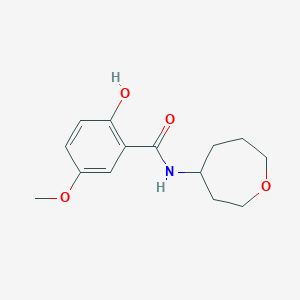
2-hydroxy-5-methoxy-N-(oxepan-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-5-methoxy-N-(oxepan-4-yl)benzamide is an organic compound with a benzamide core structure This compound is characterized by the presence of a hydroxy group at the 2-position, a methoxy group at the 5-position, and an oxepan-4-yl group attached to the nitrogen atom of the benzamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-5-methoxy-N-(oxepan-4-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-hydroxy-5-methoxybenzoic acid and oxepan-4-amine.
Amide Formation: The carboxylic acid group of 2-hydroxy-5-methoxybenzoic acid is activated using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The activated acid then reacts with oxepan-4-amine to form the amide bond, yielding this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and cost-effectiveness, often involving automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-5-methoxy-N-(oxepan-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group at the 2-position can be oxidized to form a carbonyl group, resulting in the formation of a quinone derivative.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The methoxy group at the 5-position can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions to replace the methoxy group.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
2-hydroxy-5-methoxy-N-(oxepan-4-yl)benzamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-hydroxy-5-methoxy-N-(oxepan-4-yl)benzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxy and methoxy groups can form hydrogen bonds with target proteins, while the oxepan-4-yl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-5-methoxybenzamide: Lacks the oxepan-4-yl group, which may result in different binding properties and biological activities.
2-hydroxy-5-methoxy-N-(piperidin-4-yl)benzamide: Contains a piperidine ring instead of an oxepane ring, which may affect its chemical reactivity and interactions with biological targets.
Uniqueness
2-hydroxy-5-methoxy-N-(oxepan-4-yl)benzamide is unique due to the presence of the oxepan-4-yl group, which can influence its chemical and biological properties. This structural feature may enhance its solubility, stability, and binding interactions, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-hydroxy-5-methoxy-N-(oxepan-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-18-11-4-5-13(16)12(9-11)14(17)15-10-3-2-7-19-8-6-10/h4-5,9-10,16H,2-3,6-8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBOZAYWYLUPIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C(=O)NC2CCCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
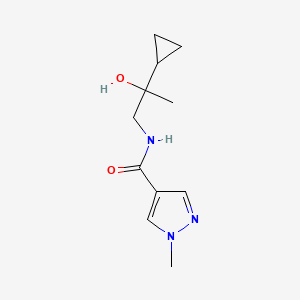
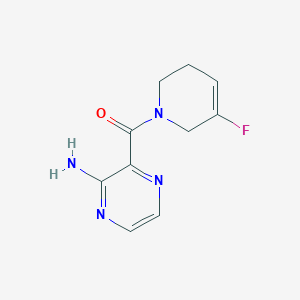
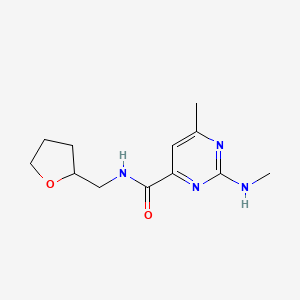
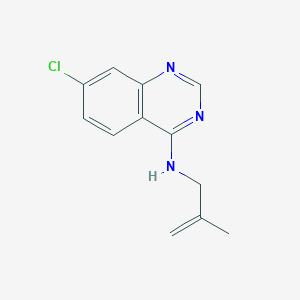
![2-[[3-(Dimethylamino)-2,2-dimethylpropyl]amino]pyrimidine-5-carboxylic acid](/img/structure/B7410499.png)
![(2S)-2-[(3-cyclopropyl-1,2,4-thiadiazol-5-yl)amino]-3,3-dimethylbutan-1-ol](/img/structure/B7410506.png)
![4-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-2-N,2-N-dimethylpyrimidine-2,4-diamine](/img/structure/B7410514.png)
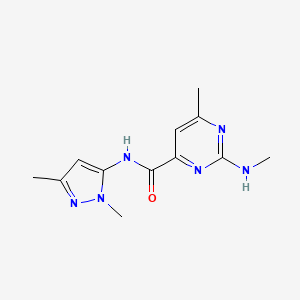
![(2R)-2-[(2-aminoacetyl)amino]pentanoic acid;hydrochloride](/img/structure/B7410540.png)
![2-[3-(4-Bromopyrazol-1-yl)propylamino]pyridine-3-carboxylic acid](/img/structure/B7410550.png)
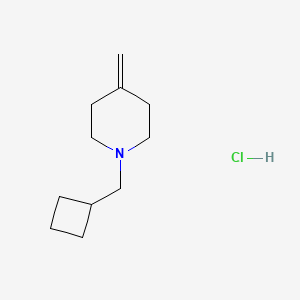
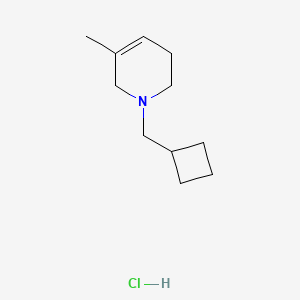
![2-[(4-Chloropyrazol-1-yl)methyl]-5-propan-2-yl-1,3,4-oxadiazole](/img/structure/B7410563.png)
![4-[[2-(Dimethylamino)pyrimidin-4-yl]amino]-1-methylpyrrolidin-2-one](/img/structure/B7410581.png)
